2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(3,4-dichlorophenyl)-5-methyl-
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Overview
Description
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(3,4-dichlorophenyl)-5-methyl-: is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(3,4-dichlorophenyl)-5-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dichloroaniline with carbon disulfide and formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazine ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to a more reduced form, such as a thiol.
Substitution: The compound can participate in substitution reactions, where one of the substituents on the ring is replaced by another group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Thiols.
Substitution products: Various substituted thiadiazines depending on the reagent used.
Scientific Research Applications
Chemistry
In chemistry, 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(3,4-dichlorophenyl)-5-methyl- is used as a building block for the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in organic synthesis.
Biology
The compound has shown potential in biological applications, particularly as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(3,4-dichlorophenyl)-5-methyl- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other applications.
Mechanism of Action
The mechanism by which 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(3,4-dichlorophenyl)-5-methyl- exerts its effects involves interaction with specific molecular targets. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer cells, the compound may induce apoptosis through the activation of certain signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-phenyl-5-methyl-
- 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-chlorophenyl)-5-methyl-
- 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(3,4-dimethylphenyl)-5-methyl-
Uniqueness
Compared to similar compounds, 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(3,4-dichlorophenyl)-5-methyl- is unique due to the presence of the dichlorophenyl group. This structural feature may enhance its biological activity and make it more effective in certain applications.
Properties
CAS No. |
23515-29-9 |
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Molecular Formula |
C10H10Cl2N2S2 |
Molecular Weight |
293.2 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-5-methyl-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C10H10Cl2N2S2/c1-13-5-14(10(15)16-6-13)7-2-3-8(11)9(12)4-7/h2-4H,5-6H2,1H3 |
InChI Key |
QAYODENXMUMJAX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CN(C(=S)SC1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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